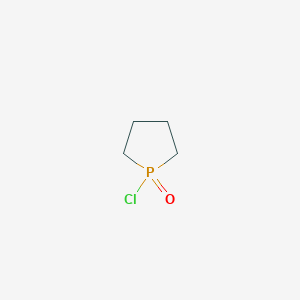

Phospholane, 1-chloro-, 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1λ5-phospholane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClOP/c5-7(6)3-1-2-4-7/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTMXYOTKHYYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621601 | |

| Record name | 1-Chloro-1lambda~5~-phospholan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30148-59-5 | |

| Record name | 1-Chloro-1lambda~5~-phospholan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Chloro-1-oxophospholane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-1-oxophospholane, a five-membered cyclic phosphonyl chloride. While direct literature on this specific molecule is sparse, this document outlines a plausible synthetic route and predicted characterization data based on established principles of organophosphorus chemistry and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel phospholane derivatives.

Introduction

Phospholane derivatives are a class of organophosphorus compounds that have garnered significant interest in various fields, including medicinal chemistry, catalysis, and materials science. The phosphorus-containing heterocyclic ring imparts unique chemical and physical properties, making them valuable building blocks in organic synthesis. 1-Chloro-1-oxophospholane, as a reactive cyclic phosphonyl chloride, is a precursor to a variety of functionalized phospholane oxides through nucleophilic substitution at the phosphorus center. This reactivity allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds with potential biological activity or catalytic properties.

Synthesis of 1-Chloro-1-oxophospholane

A plausible and efficient method for the synthesis of 1-chloro-1-oxophospholane involves a two-step one-pot reaction starting from 1,4-butanediol and phosphorus trichloride, followed by in-situ oxidation. This approach is analogous to the well-documented synthesis of similar cyclic phosphorus compounds.

Proposed Reaction Scheme

The synthesis can be conceptualized in the following two stages:

-

Cyclization: Reaction of 1,4-butanediol with phosphorus trichloride to form the intermediate 1-chloro-phospholane.

-

Oxidation: Subsequent oxidation of the phosphite intermediate to the corresponding phosphonyl chloride.

Caption: Proposed synthetic pathway for 1-chloro-1-oxophospholane.

Experimental Protocol

Materials:

-

1,4-Butanediol (anhydrous)

-

Phosphorus trichloride (PCl₃)

-

Dry, inert solvent (e.g., dichloromethane, toluene)

-

Oxidizing agent (e.g., dry oxygen gas, dinitrogen tetroxide)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas is dried in an oven and allowed to cool under a stream of inert gas.

-

Cyclization:

-

A solution of 1,4-butanediol in the dry, inert solvent is charged into the flask.

-

The flask is cooled to 0 °C in an ice bath.

-

Phosphorus trichloride is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C. The reaction is exothermic and produces hydrogen chloride gas, which should be vented through a suitable trap.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete formation of the 1-chloro-phospholane intermediate.

-

-

Oxidation:

-

The reaction mixture containing the intermediate is cooled again to 0 °C.

-

A stream of dry oxygen gas is bubbled through the solution, or another suitable oxidizing agent is added cautiously. This step is also exothermic and requires careful temperature control.

-

The oxidation is monitored by a suitable method (e.g., ³¹P NMR) until the starting phosphite signal has disappeared.

-

-

Work-up and Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 1-chloro-1-oxophospholane as a colorless liquid.

-

Caption: General experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized 1-chloro-1-oxophospholane can be confirmed using a combination of spectroscopic techniques. The following tables summarize the predicted and expected data based on analogous structures.

Spectroscopic Data

| Technique | Expected Observations |

| ³¹P NMR | A singlet in the range of +40 to +60 ppm. |

| ¹H NMR | Two multiplets corresponding to the methylene protons on the phospholane ring. The protons alpha to the phosphorus will be deshielded and show phosphorus-hydrogen coupling. |

| ¹³C NMR | Two signals for the two non-equivalent methylene carbons. Both carbons will exhibit coupling to the phosphorus atom. |

| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. |

| Infrared (IR) | Strong absorption band for the P=O stretch (ν P=O) around 1250-1300 cm⁻¹ and a characteristic absorption for the P-Cl stretch (ν P-Cl) around 500-600 cm⁻¹. |

Tabulated Predicted Spectroscopic Data

Table 1: Predicted NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | ~ +50 | s | - | P |

| ¹H | ~ 4.0 - 4.2 | m | - | -CH₂-P |

| ~ 2.0 - 2.2 | m | - | -CH₂-CH₂- | |

| ¹³C | ~ 45 - 50 | d | ¹J(P,C) ≈ 90-100 | -CH₂-P |

| ~ 25 - 30 | d | ²J(P,C) ≈ 5-10 | -CH₂-CH₂- |

Table 2: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 140 | ~100 | [M]⁺ (with ³⁵Cl) |

| 142 | ~33 | [M]⁺ (with ³⁷Cl) |

| 105 | Variable | [M - Cl]⁺ |

| 79 | Variable | [POCl]⁺ |

Table 3: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 2950 | Medium | C-H stretch |

| ~ 1280 | Strong | P=O stretch |

| ~ 550 | Medium-Strong | P-Cl stretch |

Logical Relationships in Characterization

The characterization of 1-chloro-1-oxophospholane involves a logical workflow where each analytical technique provides complementary information to confirm the structure of the target molecule.

Caption: Logical flow of spectroscopic analysis for structural confirmation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 1-chloro-1-oxophospholane. The proposed synthetic route is based on well-established methodologies for analogous compounds and is expected to be a viable approach for obtaining the target molecule. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized product. The reactivity of the P-Cl bond in 1-chloro-1-oxophospholane opens up numerous possibilities for the development of novel phospholane-based compounds with potential applications in drug discovery and catalysis. Further research is warranted to explore the full potential of this versatile building block.

Technical Guide: 1-Chloro-1-oxophospholane - Properties, Synthesis, and Experimental Protocols

Introduction

1-chloro-1-oxophospholane is a cyclic organophosphorus compound featuring a five-membered phospholane ring. The phosphorus atom is pentavalent, bonded to a chlorine atom, an oxygen atom (phosphoryl group), and two carbon atoms within the ring. This structure imparts significant reactivity, making it a potentially valuable intermediate in organic synthesis, particularly in the preparation of novel phosphonate esters and other phosphorus-containing molecules for applications in drug development and materials science. Its reactivity is centered around the electrophilic phosphorus atom and the labile P-Cl bond.

Predicted Physical and Chemical Properties

The physical and chemical properties of 1-chloro-1-oxophospholane are anticipated to be similar to those of 2-chloro-1,3,2-dioxaphospholane 2-oxide. The data for this analogue is presented below.

Table 1: Predicted Physical Properties of 1-chloro-1-oxophospholane (by analogy to 2-chloro-1,3,2-dioxaphospholane 2-oxide)

| Property | Value |

| Molecular Formula | C₄H₈ClOP |

| Molecular Weight | 154.53 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | 12-14 °C[1] |

| Boiling Point | 89-91 °C at 0.8 mmHg[1] |

| Density | ~1.3 - 1.5 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.45[1] |

Table 2: Predicted Spectroscopic Data of 1-chloro-1-oxophospholane (by analogy to 2-chloro-1,3,2-dioxaphospholane 2-oxide)

| Spectroscopy | Expected Features |

| ¹H NMR | Multiplets corresponding to the protons on the phospholane ring. |

| ¹³C NMR | Resonances for the four carbon atoms of the phospholane ring. |

| ³¹P NMR | A characteristic singlet in the phosphonate region of the spectrum. |

| IR Spectroscopy | Strong absorption band for the P=O (phosphoryl) group (~1300 cm⁻¹), and a band for the P-Cl bond (~550 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Proposed Synthesis of 1-chloro-1-oxophospholane

A plausible synthetic route to 1-chloro-1-oxophospholane involves a two-step process starting from 1,4-butanediol and phosphorus trichloride, followed by oxidation. This method is adapted from the known synthesis of similar cyclic phosphonyl chlorides.

Step 1: Synthesis of 1-chloro-phospholane

1,4-butanediol is reacted with phosphorus trichloride in an inert solvent (e.g., dichloromethane) to yield the cyclic 1-chloro-phospholane.

Step 2: Oxidation to 1-chloro-1-oxophospholane

The resulting 1-chloro-phospholane is then oxidized to the final product, 1-chloro-1-oxophospholane. This oxidation can be achieved using various oxidizing agents, such as molecular oxygen or a mild oxidant like dinitrogen tetroxide.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis and characterization of 1-chloro-1-oxophospholane.

Synthesis of 1-chloro-phospholane

Materials:

-

1,4-butanediol

-

Phosphorus trichloride (PCl₃)

-

Anhydrous dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with a solution of 1,4-butanediol in anhydrous DCM.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Phosphorus trichloride is added dropwise to the stirred solution via the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

-

The solvent and any volatile byproducts are removed under reduced pressure to yield crude 1-chloro-phospholane, which can be purified by distillation.

Oxidation to 1-chloro-1-oxophospholane

Materials:

-

1-chloro-phospholane

-

Dry oxygen gas or other suitable oxidizing agent

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

The crude or purified 1-chloro-phospholane is dissolved in an anhydrous solvent in a reaction vessel.

-

Dry oxygen gas is bubbled through the solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

The progress of the oxidation is monitored by ³¹P NMR spectroscopy, observing the shift of the phosphorus signal.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting 1-chloro-1-oxophospholane can be purified by vacuum distillation.

Characterization

The structure and purity of the synthesized 1-chloro-1-oxophospholane would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the P=O and P-Cl bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Proposed Synthesis Workflow for 1-chloro-1-oxophospholane

Caption: Proposed two-step synthesis and characterization workflow for 1-chloro-1-oxophospholane.

Reactivity and Potential Applications

The P-Cl bond in 1-chloro-1-oxophospholane is expected to be highly reactive towards nucleophiles. This allows for the facile introduction of a variety of functional groups at the phosphorus center. Reactions with alcohols, amines, and organometallic reagents would lead to the corresponding phosphonate esters, phosphonamides, and phosphine oxides, respectively. This reactivity makes 1-chloro-1-oxophospholane a versatile building block for the synthesis of a diverse range of organophosphorus compounds. These compounds could be investigated for their biological activity in drug discovery programs or for their properties as ligands, catalysts, or flame retardants in materials science.

Safety Information

By analogy with 2-chloro-1,3,2-dioxaphospholane 2-oxide, 1-chloro-1-oxophospholane should be handled with care. It is expected to be corrosive and to react with moisture. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be stored under an inert atmosphere to prevent decomposition.

References

The Enigmatic Activator: A Technical Guide to the Mechanism of 1-Chloro-1-oxophospholane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-1-oxophospholane is a highly reactive organophosphorus compound with significant potential in modern organic synthesis. Its utility stems from the electrophilic nature of the phosphorus atom, which is activated by the electron-withdrawing chlorine and oxygen atoms. This technical guide provides an in-depth analysis of the proposed mechanism of action of 1-chloro-1-oxophospholane in organic reactions. While specific literature on this exact molecule is sparse, its reactivity can be confidently inferred from the well-established chemistry of related phosphoryl chlorides and phospholane oxides. This document will detail the fundamental reaction pathways, provide illustrative experimental protocols, and present hypothetical data to guide researchers in its application.

Core Principles of Reactivity

The central feature of 1-chloro-1-oxophospholane's reactivity is the phosphorus-chlorine bond. The phosphorus atom is highly electrophilic due to the inductive effect of the chlorine atom and the phosphoryl oxygen. This makes it a prime target for nucleophilic attack. The general mechanism of action is anticipated to be a nucleophilic substitution at the phosphorus center , proceeding through a trigonal bipyramidal intermediate.

The phospholane ring itself can influence the stereochemical outcome of these reactions, although detailed studies on this specific compound are not yet available. The ring strain and steric hindrance imposed by the five-membered ring can play a role in directing the approach of the incoming nucleophile.

Proposed Mechanism of Action: Nucleophilic Substitution

The predominant mechanism for reactions involving 1-chloro-1-oxophospholane is expected to be a nucleophilic acyl-type substitution. This pathway can be generalized as follows:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic phosphorus atom.

-

Formation of a Trigonal Bipyramidal Intermediate: This attack leads to the formation of a transient, five-coordinate phosphorus intermediate. The geometry of this intermediate is trigonal bipyramidal, with the incoming nucleophile and the leaving group (chloride) ideally occupying the apical positions.

-

Departure of the Leaving Group: The chloride ion, being a good leaving group, is expelled, leading to the formation of the substituted phospholane oxide derivative.

This general mechanism is applicable to a wide range of nucleophiles, including alcohols, amines, thiols, and carbanions.

Visualization of the General Mechanism

Caption: Generalized nucleophilic substitution at the phosphorus center of 1-chloro-1-oxophospholane.

Illustrative Reactions and Experimental Protocols

Due to the limited specific data on 1-chloro-1-oxophospholane, the following sections present hypothetical but chemically plausible reactions and protocols based on the known reactivity of similar phosphoryl chlorides.

Reaction with Alcohols: Synthesis of Phospholane Esters

1-Chloro-1-oxophospholane is expected to react readily with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding phospholane esters. These esters are valuable intermediates in the synthesis of various biologically active molecules.

-

Reagents and Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Alcohol and Base: To the cooled solvent, add absolute ethanol (1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).

-

Addition of 1-Chloro-1-oxophospholane: A solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: The reaction mixture is washed sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reaction with Amines: Synthesis of Phospholane Amides

The reaction with primary or secondary amines is expected to proceed similarly to that with alcohols, yielding phospholane amides. These compounds are of interest in medicinal chemistry due to their potential as enzyme inhibitors.

-

Reagents and Setup: A dry, 100 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 50 mL) and benzylamine (2.2 equivalents). The solution is cooled to -10 °C.

-

Addition of 1-Chloro-1-oxophospholane: A solution of 1-chloro-1-oxophospholane (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise from the dropping funnel over 20 minutes, ensuring the temperature does not exceed -5 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Workup: The resulting precipitate (benzylamine hydrochloride) is removed by filtration. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is redissolved in ethyl acetate (50 mL) and washed with water (3 x 20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

Hypothetical Data Presentation

The following tables summarize the expected outcomes for the illustrative reactions described above. Note: This data is hypothetical and intended for illustrative purposes only, based on typical yields and spectroscopic data for analogous reactions.

Table 1: Hypothetical Reaction Outcomes

| Nucleophile | Product | Hypothetical Yield (%) |

| Ethanol | Ethyl 1-oxophospholane | 85-95 |

| Benzylamine | N-Benzyl 1-oxophospholane amide | 80-90 |

| Sodium thiophenoxide | Phenyl 1-oxophospholane thioate | 75-85 |

Table 2: Hypothetical ³¹P NMR Spectroscopic Data

| Compound | Solvent | Hypothetical ³¹P Chemical Shift (δ, ppm) |

| 1-Chloro-1-oxophospholane | CDCl₃ | +50 to +60 |

| Ethyl 1-oxophospholane | CDCl₃ | +30 to +40 |

| N-Benzyl 1-oxophospholane amide | CDCl₃ | +25 to +35 |

Logical Relationships and Experimental Workflow

The application of 1-chloro-1-oxophospholane in a synthetic campaign follows a logical workflow from reagent preparation to product characterization.

Technical Guide to the Spectroscopic Analysis of 2-Chloro-2-oxo-1,3,2-dioxaphospholane

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-2-oxo-1,3,2-dioxaphospholane is a cyclic chlorophosphate reagent. It is utilized in the synthesis of various compounds, including phosphatidylcholines and other phospholipids.[1] Accurate characterization of this compound is critical for its effective use in research and development. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloro-2-oxo-1,3,2-dioxaphospholane, along with detailed experimental protocols for acquiring this data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-chloro-2-oxo-1,3,2-dioxaphospholane.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |

| 1H | 4.48 - 4.32 (m) | DMSO-d6 | [2] |

| 13C | 66.35 (s) | DMSO-d6 | [2] |

| 31P | 16.83 | DMSO-d6 | [2] |

Note: (m) denotes multiplet, (s) denotes singlet. The proton NMR spectrum shows a multiplet for the four equivalent protons of the ethylene glycol backbone. The carbon-13 NMR shows a single peak for the two equivalent carbons. The phosphorus-31 NMR shows a single peak characteristic of a phosphate ester.

Infrared (IR) Spectroscopy

| Frequency (cm-1) | Assignment | Reference |

| Conforms to structure | Not specified | [3] |

Note: While specific peak assignments are not detailed in the available literature, characteristic absorbances for similar compounds include P=O stretching (around 1300 cm-1), P-O-C stretching (around 1030 cm-1), and C-H stretching (around 2900-3000 cm-1).

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment | Reference |

| 107 | Base Peak | [M-Cl]+ | [4] |

| 112 | High | [M-CH2O]+ | [4][5] |

| 142 | Present | [M]+ (35Cl) | [4] |

| 144 | Present | [M]+ (37Cl) | [4] |

Note: The mass spectrum is characterized by the loss of a chlorine atom to form the base peak at m/z 107. The molecular ion peak is observed as a pair of peaks at m/z 142 and 144, corresponding to the 35Cl and 37Cl isotopes, respectively, in an approximate 3:1 ratio.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain 1H, 13C, and 31P NMR spectra of 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Materials:

-

2-chloro-2-oxo-1,3,2-dioxaphospholane

-

Deuterated solvent (e.g., DMSO-d6, CDCl3)

-

NMR tubes

-

NMR spectrometer (e.g., Bruker AVANCE series)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-chloro-2-oxo-1,3,2-dioxaphospholane in 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (1H, 13C, 31P).

-

-

Data Acquisition:

-

1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

13C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

31P NMR: Acquire the spectrum with or without proton decoupling. 31P is a sensitive nucleus, and a spectrum can often be obtained with a moderate number of scans.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (for 1H and 13C) or an external standard (e.g., 85% H3PO4 for 31P).

-

Integrate the peaks and determine the chemical shifts.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Materials:

-

2-chloro-2-oxo-1,3,2-dioxaphospholane

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Acetone or other suitable solvent for cleaning

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of 2-chloro-2-oxo-1,3,2-dioxaphospholane directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., acetone) and a soft tissue.

Procedure (using salt plates):

-

Sample Preparation: Place one or two drops of the liquid sample onto one salt plate. Place the second salt plate on top and gently press to form a thin film.[7]

-

Data Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.[7]

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Materials:

-

2-chloro-2-oxo-1,3,2-dioxaphospholane

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Suitable solvent (e.g., dichloromethane, ethyl acetate)

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., 1 mg/mL in dichloromethane).

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent front. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature to around 250°C.

-

Set the MS ion source temperature to approximately 230°C and the transfer line to 280°C.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample will be vaporized, separated on the GC column, and then introduced into the MS.

-

Acquire the mass spectrum in EI mode, typically at 70 eV.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-chloro-2-oxo-1,3,2-dioxaphospholane in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

-

Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Key fragmentation pathways in mass spectrometry.

References

- 1. 2-クロロ-1,3,2-ジオキサホスホラン-2-オキシド | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 2-Chloro-1,3,2-dioxaphospholane-2-oxide, 95% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloro-1,3,2-dioxaphospholane 2-oxide | C2H4ClO3P | CID 81087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

In-depth Technical Guide to 1,1-Dichloro-1-silacyclo-3-pentene (CAS Number: 872-46-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties and uses of 1,1-Dichloro-1-silacyclo-3-pentene, identified by CAS number 872-46-8. This organosilicon compound is a key intermediate in the synthesis of a variety of silicon-containing molecules and polymers. This document collates its physicochemical properties, spectral data, and a representative experimental protocol for its synthesis. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

1,1-Dichloro-1-silacyclo-3-pentene is a cyclic organosilicon compound with a five-membered ring containing one silicon atom. The silicon atom is substituted with two chlorine atoms, and a double bond is present between the third and fourth carbon atoms of the ring.

Table 1: Physicochemical Properties of 1,1-Dichloro-1-silacyclo-3-pentene [1][2][3][4]

| Property | Value |

| CAS Number | 872-46-8 |

| Molecular Formula | C₄H₆Cl₂Si |

| Molecular Weight | 153.08 g/mol |

| Appearance | Liquid at room temperature |

| Boiling Point | 153.7 °C at 760 mmHg |

| Density | 1.19 g/cm³ |

| Flash Point | 40.8 °C |

| Refractive Index | 1.487 |

| Vapor Pressure | 4.22 mmHg at 25 °C |

Spectroscopic Data

The structural characterization of 1,1-Dichloro-1-silacyclo-3-pentene is accomplished through various spectroscopic techniques.

Table 2: Spectral Data of 1,1-Dichloro-1-silacyclo-3-pentene

| Technique | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| FT-IR | Data not available in the searched literature. |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 126, 2nd Highest (m/z): 128, 3rd Highest (m/z): 98[5] |

Synthesis and Reactivity

1,1-Dichloro-1-silacyclo-3-pentene is primarily synthesized through the cycloaddition reaction of dichlorosilylene with butadiene. Dichlorosilylene is a reactive intermediate that can be generated in situ from various precursors, such as the thermolysis of hexachlorodisilane or the reaction of silicon with methyl chloride.[1]

Experimental Protocol: Synthesis from Silicon, Methyl Chloride, and Butadiene

The following is a representative experimental protocol for the synthesis of 1,1-Dichloro-1-silacyclo-3-pentene, based on the reaction described in the literature.[1]

Objective: To synthesize 1,1-Dichloro-1-silacyclo-3-pentene by trapping in-situ generated dichlorosilylene with butadiene.

Materials:

-

Silicon powder

-

Methyl chloride (gas)

-

Butadiene (gas)

-

High-temperature tube furnace

-

Gas flow controllers

-

Condensation trap cooled with dry ice/acetone

-

Distillation apparatus

Methodology:

-

A quartz tube reactor is packed with silicon powder.

-

The reactor is placed in a high-temperature tube furnace and heated to a temperature sufficient to initiate the reaction between silicon and methyl chloride (typically >300 °C).

-

A controlled flow of methyl chloride gas is passed through the heated silicon bed. This reaction generates various methylchlorosilanes and silylene intermediates, including dichlorosilylene (:SiCl₂).

-

Simultaneously, a stream of butadiene gas is introduced into the reactor downstream from the silicon bed.

-

The dichlorosilylene intermediate reacts with butadiene via a [1+4] cycloaddition to form 1,1-Dichloro-1-silacyclo-3-pentene.

-

The product mixture exits the reactor and is passed through a cold trap (dry ice/acetone bath) to condense the volatile products.

-

The collected liquid is then purified by fractional distillation to isolate 1,1-Dichloro-1-silacyclo-3-pentene from other reaction byproducts.

Uses in Synthesis

The primary application of 1,1-Dichloro-1-silacyclo-3-pentene is as a versatile intermediate in organosilicon chemistry. The two chlorine atoms attached to the silicon are reactive and can be readily displaced by a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and alkoxides. These reactions allow for the introduction of a wide range of organic and functional groups at the silicon center.

The resulting functionalized silacyclopentenes can serve as monomers for ring-opening polymerization to produce silicon-containing polymers with unique thermal and mechanical properties. They can also be used in the synthesis of more complex organosilicon molecules for applications in materials science and as precursors to other silicon-containing heterocycles.

Safety and Handling

1,1-Dichloro-1-silacyclo-3-pentene is a flammable liquid and should be handled with appropriate safety precautions.[6] It is also moisture-sensitive and will hydrolyze to release hydrogen chloride gas. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

Flame-retardant lab coat

Fire Safety:

-

Keep away from heat, sparks, and open flames.

-

Use Class B fire extinguishers (e.g., dry chemical or carbon dioxide). Do not use water, as it will react with the compound.

Handling and Storage:

-

Store in a tightly sealed container under an inert atmosphere.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.[6]

Conclusion

1,1-Dichloro-1-silacyclo-3-pentene is a valuable building block in organosilicon chemistry. Its synthesis from readily available starting materials and the reactivity of its silicon-chlorine bonds make it a versatile precursor for the preparation of a wide array of functionalized silacyclopentenes and silicon-containing polymers. Proper handling and storage procedures are essential for its safe use in the laboratory. Further research into the reactions and polymerization of this and related compounds will continue to expand the field of organosilicon materials.

References

- 1. researchgate.net [researchgate.net]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. rsc.org [rsc.org]

- 4. 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

Thermodynamic Stability of the P-Cl Bond in 1-Chloro-1-oxophospholane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the phosphorus-chlorine (P-Cl) bond in 1-chloro-1-oxophospholane. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous organophosphorus compounds and outlines robust computational and experimental methodologies for its detailed investigation. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Introduction to 1-Chloro-1-oxophospholane

1-chloro-1-oxophospholane is a five-membered cyclic phosphonyl chloride. The phospholane oxide scaffold is of significant interest in medicinal chemistry and materials science due to its conformational rigidity and the stereochemical implications of the phosphoryl center. The P-Cl bond is a key reactive site, and its thermodynamic stability is a critical determinant of the molecule's reactivity, shelf-life, and utility as a synthetic intermediate. Understanding the energy required to cleave this bond is fundamental to predicting its behavior in chemical reactions, such as nucleophilic substitutions, which are often employed in the synthesis of novel phosphonate derivatives for drug development and other applications.

Quantitative Data on P-Cl Bond Stability

| Compound | P-Cl Bond Dissociation Energy (kcal/mol) | Method | Reference Compound(s) |

| Phosphoryl Chloride (POCl₃) | ~110 | Experimental | [1] |

| Phosphorus Trichloride (PCl₃) | ~79 | Experimental | [1] |

| 1-Chloro-1-oxophospholane | Not Experimentally Determined | Computational (Proposed) | N/A |

Table 1: Comparative P-Cl Bond Dissociation Energies.

The P=O bond in phosphoryl chlorides significantly strengthens the adjacent P-Cl bonds compared to P(III) chlorides like PCl₃. This is due to the inductive effect of the electronegative oxygen atom. It is hypothesized that the ring strain in the five-membered phospholane ring may influence the P-Cl bond energy relative to acyclic analogues, a subject ripe for computational investigation.

Proposed Experimental Protocols

To empirically determine the thermodynamic and kinetic stability of the P-Cl bond in 1-chloro-1-oxophospholane, the following experimental protocols are proposed.

Synthesis of 1-Chloro-1-oxophospholane

A general method for the synthesis of 3-substituted 1-chloro-1-oxophospholanes involves the cycloalumination of an appropriate alkene followed by reaction with phosphorus trichloride.

Materials:

-

Alkene (e.g., 1-hexene)

-

Triethylaluminum (Et₃Al)

-

Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

-

Phosphorus trichloride (PCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄)

-

Argon gas supply

Procedure:

-

In a round-bottomed flask under a dry argon atmosphere, charge Cp₂ZrCl₂ (0.25 mmol), the alkene (5 mmol), and Et₃Al (5 mmol) at 0 °C.

-

Raise the temperature to 40 °C and stir the mixture for 4 hours.

-

Cool the reaction mixture to -10 °C.

-

Add a solution of PCl₃ (15 mmol) in CH₂Cl₂ (7 mL).

-

Stir the mixture at room temperature for 4-6 hours until the solution becomes discolored.

-

Hydrolyze the mixture with water.

-

Extract the product with CH₂Cl₂.

-

Dry the organic phase with MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-chloro-1-oxophospholane derivative.

This protocol is adapted from methods used for synthesizing substituted 1H-phospholane oxides.

Hydrolysis Kinetics Study

The rate of hydrolysis of the P-Cl bond provides a measure of its kinetic stability. This can be monitored by techniques such as pH-stat titration, NMR spectroscopy, or chromatography.

Materials:

-

1-Chloro-1-oxophospholane

-

Buffered aqueous solutions (various pH values)

-

Acetonitrile (or other suitable co-solvent)

-

Internal standard for NMR or chromatography

Procedure:

-

Prepare a stock solution of 1-chloro-1-oxophospholane in a dry, inert solvent.

-

In a thermostatted reaction vessel, add a known volume of the desired aqueous buffer.

-

Initiate the reaction by injecting a small aliquot of the 1-chloro-1-oxophospholane stock solution.

-

At timed intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction if necessary (e.g., by rapid dilution in a cold, aprotic solvent).

-

Analyze the aliquots by ³¹P NMR spectroscopy or a suitable chromatographic method (e.g., HPLC) to determine the concentration of the reactant and the hydrolysis product.

-

Calculate the rate constants at different pH values and temperatures to determine the reaction order and activation parameters.

Computational Workflow for BDE Calculation

High-level quantum chemical calculations are a powerful tool for determining bond dissociation energies. Density Functional Theory (DFT) and composite methods like G4 are well-suited for this purpose.[2]

Caption: Computational workflow for determining the P-Cl BDE.

Reactivity and Signaling Pathways

The P-Cl bond in 1-chloro-1-oxophospholane is electrophilic at the phosphorus center, making it susceptible to nucleophilic attack. This reactivity is central to its use in synthesis.

Caption: General pathway for nucleophilic substitution.

Conclusion

While direct experimental data on the thermodynamic stability of the P-Cl bond in 1-chloro-1-oxophospholane remains to be established, a robust framework for its investigation can be built upon existing knowledge of organophosphorus chemistry. The protocols and computational workflows outlined in this guide provide a clear path for researchers to elucidate the fundamental properties of this important synthetic intermediate. Such studies will undoubtedly contribute to the rational design of novel phosphonate-based compounds for a wide range of applications, from drug discovery to materials science.

References

In-depth Technical Guide on the Stereochemistry of 1-Chloro-1-oxophospholane: A Subject of Limited Publicly Available Data

Core Concepts in the Stereochemistry of 1-Chloro-1-oxophospholane

1-Chloro-1-oxophospholane is a cyclic organophosphorus compound featuring a phosphorus atom as a stereocenter. The phosphorus atom is bonded to four different substituents: an oxygen atom (double bond), a chlorine atom, and two carbon atoms of the phospholane ring, which are themselves part of a chiral environment. This arrangement makes the phosphorus atom a chiral center, leading to the existence of two enantiomers, (R)-1-chloro-1-oxophospholane and (S)-1-chloro-1-oxophospholane.

The stereochemical configuration of these enantiomers is crucial as it can significantly influence their reactivity and interaction with other chiral molecules, a key consideration in drug development and asymmetric catalysis.

Solubility of 1-chloro-1-oxophospholane in Common Organic Solvents: A Methodological and Predictive Guide

For Immediate Release

UFA, Russia – November 2, 2025 – This technical guide addresses the solubility of 1-chloro-1-oxophospholane, a compound of interest for researchers, scientists, and professionals in drug development. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for 1-chloro-1-oxophospholane in common organic solvents is not publicly available. This guide, therefore, provides a framework for determining these parameters, including a detailed experimental protocol and predictive insights based on the general behavior of related organophosphorus compounds.

Predictive Solubility Profile

1-chloro-1-oxophospholane is a cyclic organophosphorus compound containing a polar phosphoryl chloride group. The presence of the P=O and P-Cl bonds introduces polarity, suggesting that its solubility will be governed by the principle of "like dissolves like." It is anticipated to exhibit appreciable solubility in polar aprotic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility is expected to be lower in nonpolar solvents like hexanes and toluene. The potential for hydrogen bonding with protic solvents like alcohols is limited, but some solubility may be observed due to dipole-dipole interactions.

Experimental Determination of Solubility

To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a common and reliable method for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

1-chloro-1-oxophospholane (high purity)

-

Selected organic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane, Ethanol, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (chemically resistant)

-

Volumetric flasks and pipettes

Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-chloro-1-oxophospholane to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25°C).

-

Equilibrate the mixtures for a sufficient period (typically 24-48 hours) to ensure a true equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microcrystals.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved 1-chloro-1-oxophospholane.

-

Alternatively, for a more precise and less time-consuming method, a calibrated HPLC or GC method can be used. In this case, the filtered supernatant is diluted to a known volume and injected into the instrument. The concentration is then determined by comparing the peak area to a pre-established calibration curve.

-

-

Data Calculation:

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L) or molarity (mol/L).

-

Data Presentation

Quantitative solubility data should be organized for clarity and ease of comparison. The following table provides a template for presenting the determined solubility values.

| Solvent | Chemical Formula | Solvent Type | Solubility (g/L) at 25°C | Molar Solubility (mol/L) at 25°C |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | (Experimental Value) | (Calculated Value) |

| Chloroform | CHCl₃ | Polar Aprotic | (Experimental Value) | (Calculated Value) |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | (Experimental Value) | (Calculated Value) |

| Toluene | C₇H₈ | Nonpolar | (Experimental Value) | (Calculated Value) |

| Hexane | C₆H₁₄ | Nonpolar | (Experimental Value) | (Calculated Value) |

| Ethanol | C₂H₅OH | Polar Protic | (Experimental Value) | (Calculated Value) |

| Methanol | CH₃OH | Polar Protic | (Experimental Value) | (Calculated Value) |

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented in a clear diagram.

Conclusion

While direct experimental data on the solubility of 1-chloro-1-oxophospholane is currently unavailable, this guide provides a robust framework for its determination. The outlined protocol, combined with the principles of chemical solubility, will enable researchers to generate the necessary data for their specific applications. The predictive analysis suggests a higher solubility in polar aprotic solvents, which can guide initial solvent selection for synthesis, purification, and formulation development. The generation and dissemination of such fundamental physicochemical data are crucial for advancing research and development in the chemical and pharmaceutical sciences.

A Technical Guide to Quantum Chemical Calculations on 1-chloro-1-oxophospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the study of 1-chloro-1-oxophospholane. While specific experimental and computational studies on this molecule are not extensively available in current literature, this document outlines a robust computational methodology based on established practices for similar organophosphorus compounds. This guide is intended to serve as a roadmap for researchers initiating new computational investigations into the structure, reactivity, and properties of 1-chloro-1-oxophospholane and related molecules.

Introduction to Computational Chemistry of Organophosphorus Compounds

Organophosphorus compounds are a cornerstone in various fields, including medicinal chemistry, agriculture, and materials science. Their diverse chemical functionalities and biological activities necessitate a deep understanding of their electronic structure, conformation, and reactivity. Quantum chemical calculations have emerged as a powerful tool to elucidate these properties at a molecular level.[1][2]

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for the prediction of molecular geometries, vibrational spectra, thermochemical data, and reaction pathways.[3][4][5] These theoretical insights are invaluable for interpreting experimental data, predicting molecular behavior, and designing novel compounds with desired properties. For a molecule like 1-chloro-1-oxophospholane, understanding the nature of the P-Cl bond, the conformational landscape of the five-membered ring, and the electronic effects of the phosphoryl group are critical for predicting its stability and reactivity.

Computational Methodology

A successful computational study of 1-chloro-1-oxophospholane requires a careful selection of theoretical methods and basis sets. The following outlines a recommended computational protocol based on common practices for organophosphorus chemistry.

2.1. Software Packages

A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include Gaussian, ORCA, and Spartan. These platforms provide a wide array of theoretical methods and user-friendly interfaces for setting up, running, and analyzing computational jobs.

2.2. Geometry Optimization

The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule.

-

Method: Density Functional Theory (DFT) is a widely used and computationally efficient method that provides a good balance between accuracy and cost for systems of this size. The B3LYP functional is a popular choice that has shown good performance for a range of organic and organophosphorus compounds.[4]

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) can be used.

-

Procedure:

-

Construct an initial 3D structure of 1-chloro-1-oxophospholane.

-

Perform a geometry optimization calculation to find the minimum energy structure on the potential energy surface.

-

The convergence criteria should be set to tight or very tight to ensure a true minimum is found.

-

2.3. Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data for validation.[4]

-

To compute zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate thermochemical calculations.

-

2.4. Thermochemical Analysis

Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, can be calculated from the results of the frequency analysis. High-accuracy composite methods, such as CBS-QB3 or G3/G4 theories, are recommended for obtaining reliable thermochemical data for organophosphorus compounds.[1][5]

2.5. NMR Spectroscopy Prediction

The prediction of NMR chemical shifts (e.g., ¹³C, ³¹P, ¹H) is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory or higher. The calculated chemical shifts are then referenced against a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P.

2.6. Solvation Effects

To model the behavior of 1-chloro-1-oxophospholane in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can be employed.[6] These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of properties in different solvent environments.

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. Below are template tables for presenting key data for 1-chloro-1-oxophospholane.

Table 1: Calculated Structural Parameters of 1-chloro-1-oxophospholane

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=O | [value] | ||

| P-Cl | [value] | ||

| P-C | [value] | ||

| C-C | [value] | ||

| O=P-Cl | [value] | ||

| O=P-C | [value] | ||

| Cl-P-C | [value] | ||

| P-C-C | [value] | ||

| O=P-C-C | |||

| Cl-P-C-C |

*Note: These are placeholder values. Actual data would be populated from the output of the geometry optimization calculation.

Table 2: Calculated Vibrational Frequencies and IR Intensities

| Mode Number | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | [value] | [value] | P=O stretch |

| 2 | [value] | [value] | P-Cl stretch |

| 3 | [value] | [value] | CH₂ stretch |

| ... | ... | ... | ... |

*Note: Assignments are based on visualization of the vibrational modes.

Table 3: Calculated Thermochemical Properties at 298.15 K

| Property | Value | Units |

| Electronic Energy | [value] | Hartrees |

| Zero-Point Vibrational Energy (ZPVE) | [value] | kcal/mol |

| Enthalpy (H) | [value] | Hartrees |

| Gibbs Free Energy (G) | [value] | Hartrees |

| Entropy (S) | [value] | cal/mol·K |

| Heat Capacity (Cv) | [value] | cal/mol·K |

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for a quantum chemical investigation of a molecule like 1-chloro-1-oxophospholane.

Caption: Computational workflow for 1-chloro-1-oxophospholane.

4.2. Logical Relationships in a Computational Study

This diagram outlines the logical connections between different computational tasks and the theoretical concepts they are based on.

Caption: Logical relationships in a quantum chemical study.

Conclusion

This technical guide provides a foundational methodology for conducting quantum chemical calculations on 1-chloro-1-oxophospholane. By following the outlined computational protocols, researchers can obtain valuable insights into the structural, electronic, and thermodynamic properties of this molecule. The presented workflow, data table templates, and logical diagrams serve as a comprehensive resource for designing and executing a thorough computational investigation. The theoretical data generated from such studies will be instrumental in advancing the understanding of this and related organophosphorus compounds for applications in drug development and other scientific disciplines.

References

- 1. Quantum Chemical Study of the Thermochemical Properties of Organophosphorous Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory [mdpi.com]

Methodological & Application

Application Notes and Protocols: 1-Chloro-1-oxophospholane and its Analogs as Phosphorylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation is a fundamental transformation in organic chemistry and drug development, enabling the synthesis of a wide array of biologically active molecules, including phospholipids, phosphorylated peptides, and various small molecule drugs. The choice of phosphorylating agent is critical to ensure high yields, selectivity, and compatibility with sensitive functional groups. This document provides detailed application notes and protocols for the use of cyclic chlorophosphates, with a primary focus on the readily available and reactive 2-chloro-2-oxo-1,3,2-dioxaphospholane (also known as ethylene chlorophosphate), a close structural and reactive analog of 1-chloro-1-oxophospholane. These reagents serve as efficient precursors for the introduction of a phosphate moiety onto alcoholic and other nucleophilic substrates.

Principle and Advantages

The use of cyclic chlorophosphates like 2-chloro-2-oxo-1,3,2-dioxaphospholane offers several advantages in phosphorylation reactions:

-

High Reactivity: The strained five-membered ring facilitates nucleophilic attack at the phosphorus center.

-

Two-Step Functionalization: The initial phosphorylation of an alcohol yields a cyclic phosphate triester intermediate. This intermediate can then undergo a ring-opening reaction with a second nucleophile, allowing for the synthesis of diverse phosphate esters.

-

Mild Reaction Conditions: Phosphorylation can often be achieved under mild conditions, typically in the presence of a non-nucleophilic base, which is advantageous for substrates with sensitive functional groups.

-

High Yields: The methodology is known to produce phospholipids in high yields, often exceeding 90%.[1]

Applications

The primary application of 2-chloro-2-oxo-1,3,2-dioxaphospholane is in the synthesis of phospholipids.[1] This methodology is particularly valuable for creating phosphatidylcholines and other glycerophospholipids. The general approach has also been extended to the synthesis of poly(phosphoester)s through ring-opening polymerization, highlighting its versatility in materials science.

Data Presentation

The following table summarizes representative yields for the synthesis of a phospholipid precursor using 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening.

| Substrate (Alcohol) | Product | Yield (%) | Reference |

| 1,2-Di-O-palmitoyl-sn-glycerol | 1,2-Di-O-palmitoyl-sn-glycero-3-phosphocholine | >90 | [1] |

While comprehensive substrate scope data for 2-chloro-2-oxo-1,3,2-dioxaphospholane is not extensively documented in a single source, the general reactivity of phosphorylating agents suggests that a range of primary and secondary alcohols can be successfully phosphorylated. The table below provides an indication of the types of alcohols that are amenable to phosphorylation under similar mild conditions, with expected good to excellent yields.

| Substrate Type | Functional Group Tolerance (Examples) | Expected Yield Range (%) |

| Primary Alcohols | Alkyl, Benzyl, Allyl | 80 - 95 |

| Secondary Alcohols | Cyclohexanol, Sterically hindered alcohols | 65 - 85 |

| Functionalized Alcohols | Bromide, Methoxy, Cyano, Alkyne, Aldehyde | 70 - 90 |

| Protected Amino Alcohols | Boc-Serine, Fmoc-Threonine | 70 - 80 |

| Carbohydrates | Glycosyl donors | 70 - 80 |

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol with 2-Chloro-2-oxo-1,3,2-dioxaphospholane

This protocol describes the first step of the phosphorylation process, yielding a cyclic phosphate triester.

Materials:

-

Primary alcohol (1.0 eq)

-

2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq)

-

Anhydrous triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or benzene

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq) and stir the mixture at room temperature for 15 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic phosphate triester.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Phosphatidylcholine via Ring-Opening of the Cyclic Phosphate Triester

This protocol outlines the second step, where the cyclic phosphate triester is ring-opened with a nucleophile (trimethylamine) to yield the final phospholipid.

Materials:

-

Cyclic phosphate triester (from Protocol 1) (1.0 eq)

-

Anhydrous trimethylamine (solution in a suitable solvent or condensed gas) (3.0 eq)

-

Anhydrous acetonitrile

-

Inert atmosphere (Nitrogen or Argon)

-

Pressure-rated reaction vessel

Procedure:

-

Dissolve the cyclic phosphate triester (1.0 eq) in anhydrous acetonitrile in a pressure-rated reaction vessel under an inert atmosphere.

-

Cool the solution to -20 °C.

-

Carefully add anhydrous trimethylamine (3.0 eq) to the reaction vessel.

-

Seal the vessel and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

Upon completion, carefully vent the reaction vessel and remove the solvent under reduced pressure.

-

The resulting crude phosphatidylcholine can be purified by appropriate chromatographic techniques.

Visualizations

Experimental Workflow for Two-Step Phospholipid Synthesis

The following diagram illustrates the general workflow for the synthesis of phospholipids using 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Caption: General workflow for the two-step synthesis of phospholipids.

Reaction Mechanism: Phosphorylation and Ring-Opening

The following diagram illustrates the logical relationship in the reaction mechanism.

Caption: Mechanism of phosphorylation and subsequent ring-opening.

References

Application Notes and Protocols: 1-Chloro-1-oxophospholane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-chloro-1-oxophospholane is not directly employed as a catalyst or chiral auxiliary in documented asymmetric synthesis protocols, its chemical reactivity makes it a valuable precursor for the synthesis of P-chiral phospholane-based ligands. These ligands are highly effective in transition metal-catalyzed asymmetric reactions, particularly in the enantioselective hydrogenation of prochiral olefins. This document provides an overview of the potential synthetic utility of 1-chloro-1-oxophospholane in creating such ligands and offers detailed protocols for the application of these phospholane-based catalysts in asymmetric hydrogenation, a cornerstone of modern pharmaceutical and fine chemical synthesis.

Introduction: From Achiral Precursor to Chiral Ligand

The efficacy of many asymmetric catalytic reactions hinges on the design of the chiral ligand that coordinates to the metal center. P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself, have demonstrated exceptional performance in inducing high enantioselectivity. The phospholane moiety is a privileged scaffold in this class of ligands, with notable examples including the DuPhos and BPE families of ligands.

1-Chloro-1-oxophospholane serves as a reactive electrophilic phosphorus center. This reactivity can be harnessed to introduce chirality at the phosphorus atom through nucleophilic substitution with chiral reagents. Subsequent reduction of the phosphine oxide to the corresponding phosphine yields the active ligand.

Proposed Synthesis of a P-Chiral Phospholane Oxide Ligand

A plausible synthetic route to a P-chiral phospholane oxide from 1-chloro-1-oxophospholane involves a stereospecific nucleophilic substitution with a Grignard reagent. The resulting phosphine oxide can then be utilized as a precursor to a chiral phosphine ligand.

Application in Asymmetric Hydrogenation

Chiral phospholane ligands, such as the DuPhos family, are renowned for their effectiveness in rhodium-catalyzed asymmetric hydrogenation of various prochiral enamides and esters. These reactions are pivotal in the synthesis of chiral amino acids and other valuable pharmaceutical intermediates.

General Workflow for Asymmetric Hydrogenation

The general workflow involves the preparation of a rhodium-phosphine catalyst, followed by the hydrogenation reaction under a controlled atmosphere of hydrogen gas, and subsequent work-up and analysis.

Experimental Protocols

Protocol 1: Synthesis of a P-Chiral Phosphine Oxide via Grignard Reaction

This protocol is a general procedure adapted from the reaction of cyclic phosphinates with Grignard reagents and can be considered for the reaction of 1-chloro-1-oxophospholane.[1]

Materials:

-

1-Chloro-1-oxophospholane

-

Aryl or alkyl magnesium bromide (e.g., Phenylmagnesium bromide)

-

Anhydrous diethyl ether or THF

-

1 N HCl

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of 1-chloro-1-oxophospholane (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Add the Grignard reagent (1.5 eq) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 N HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the P-chiral phosphine oxide.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a representative example of the use of a chiral phospholane ligand (in this case, (R,R)-Me-DuPhos) in the asymmetric hydrogenation of a standard substrate.

Materials:

-

[(R,R)-Me-DuPhos-Rh(COD)]BF₄ (catalyst)

-

Methyl (Z)-α-acetamidocinnamate (substrate)

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation vessel

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve [(R,R)-Me-DuPhos-Rh(COD)]BF₄ (0.01 eq) in anhydrous, degassed methanol.

-

Reaction Setup: In the hydrogenation vessel, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in anhydrous, degassed methanol.

-

Add the catalyst solution to the substrate solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 4 atm) and begin vigorous stirring.

-

Maintain the reaction at room temperature for the specified time (typically 12-24 hours), monitoring hydrogen uptake.

-

Work-up: After the reaction is complete (as determined by TLC or ¹H NMR), carefully vent the hydrogen gas.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Purification and Analysis: The crude product can be purified by passing it through a short plug of silica gel if necessary. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data

The following table summarizes representative data for the asymmetric hydrogenation of various substrates using rhodium complexes of phospholane-based ligands.

| Substrate | Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-Me-DuPhos | Methanol | 4 | 25 | 18 | >99 | >99 | [2] |

| Dimethyl itaconate | (R,R)-Ph-BPE | Methanol | 4 | 25 | 12 | >99 | 99 | |

| N-(1-phenylvinyl)acetamide | (R,R)-Ph-BPE | Methanol | 4 | 25 | 12 | >99 | 99 | |

| Methyl 2-acetamidoacrylate | (R,R)-Ph-BPE | Methanol | 4 | 25 | 12 | >99 | 99 |

Conclusion

1-Chloro-1-oxophospholane represents a valuable starting material for the synthesis of P-chiral phospholane ligands. While not directly used in asymmetric catalysis, its derivatives are instrumental in achieving high enantioselectivity in key transformations such as asymmetric hydrogenation. The protocols provided herein offer a framework for the synthesis of these important ligands and their application in producing enantiomerically enriched molecules for the pharmaceutical and fine chemical industries. Further research into the stereospecific reactions of 1-chloro-1-oxophospholane could expand the toolbox of chiral ligands available to synthetic chemists.

References

- 1. BJOC - Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors [beilstein-journals.org]

- 2. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Chloro-1-oxophospholane in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the inferred reactivity of 1-chloro-1-oxophospholane and its analogy to other phosphorus-based coupling reagents. As of the latest literature review, the direct application of 1-chloro-1-oxophospholane as a peptide coupling reagent has not been extensively documented. These protocols are provided as a theoretical framework for research and development purposes and should be optimized and validated under appropriate laboratory conditions.

Introduction

The synthesis of peptides is a cornerstone of biochemical research and drug development. The formation of the amide bond between amino acids is the critical step, requiring the activation of a carboxylic acid. Various coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. Phosphorus-based coupling reagents, including well-known examples like Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and propylphosphonic anhydride (T3P®), are widely used due to their high reactivity and effectiveness.[1][2]

This document outlines the theoretical application of 1-chloro-1-oxophospholane, a cyclic phosphonic chloride, as a novel coupling reagent for peptide synthesis. Its structural similarity to other cyclic phosphorus-based reagents suggests its potential to act as an efficient activator of carboxylic acids for amide bond formation.

Proposed Mechanism of Action

It is hypothesized that 1-chloro-1-oxophospholane activates the C-terminal carboxylic acid of an N-protected amino acid through the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain, leading to the formation of a new peptide bond and the release of a water-soluble phosphonic acid byproduct.

Caption: Proposed mechanism of peptide bond formation using 1-chloro-1-oxophospholane.

Advantages of a Hypothetical 1-Chloro-1-oxophospholane Reagent

-

High Reactivity: The strained five-membered ring and the presence of an excellent leaving group (chloride) would likely contribute to a high rate of reaction with the carboxylic acid.

-

Water-Soluble Byproduct: The resulting phospholane-1-one byproduct is expected to be water-soluble, facilitating purification of the final peptide.

-

Cost-Effectiveness: As a potentially simple cyclic phosphorus compound, it could offer a cost-effective alternative to more complex coupling reagents.

Experimental Protocols

The following are generalized protocols for the use of 1-chloro-1-oxophospholane in both solution-phase and solid-phase peptide synthesis (SPPS). Note: These are starting points and require optimization.

Solution-Phase Peptide Synthesis Protocol